4-(4-Chlorophenyl)piperazine-1-carbothioamide

Description

Historical Context and Discovery

The development of 4-(4-Chlorophenyl)piperazine-1-carbothioamide emerged from the broader historical context of piperazine chemistry, which originated in the early 20th century when piperazine was first marketed as an anthelmintic agent. The foundational work on piperazine derivatives began with the recognition that substituted piperazines possessed diverse pharmacological properties, leading to the synthesis of numerous variants including notable compounds such as those found in modern pharmaceuticals. The systematic exploration of piperazine-carbothioamide derivatives gained momentum through structure-activity relationship studies aimed at developing compounds with enhanced biological profiles. Research efforts have consistently focused on introducing various substituents to the piperazine core, with chlorophenyl modifications representing a particularly important class due to their ability to modulate biological activity.

The specific synthesis and characterization of 4-(4-Chlorophenyl)piperazine-1-carbothioamide reflects the ongoing evolution of medicinal chemistry approaches that seek to optimize molecular properties through strategic structural modifications. Historical precedent for such compounds can be traced to early investigations of phenylpiperazine derivatives, where researchers observed that halogen substitution patterns significantly influenced biological activity profiles. The carbothioamide functionality represents a more recent addition to the piperazine scaffold, arising from efforts to introduce sulfur-containing groups that could enhance target selectivity and potency. Contemporary research has demonstrated that this particular combination of structural elements yields compounds with distinct chemical and biological properties that warrant continued investigation.

Significance in Chemical Research

The significance of 4-(4-Chlorophenyl)piperazine-1-carbothioamide in contemporary chemical research stems from its role as a representative member of a broader class of piperazine-derived compounds that have demonstrated considerable potential across multiple therapeutic areas. Research investigations have highlighted the importance of piperazine derivatives in medicinal chemistry, with numerous studies documenting their applications in developing novel therapeutic agents. The compound serves as a valuable chemical probe for understanding structure-activity relationships within heterocyclic systems, particularly those involving sulfur-containing functional groups. Its structural features make it an excellent candidate for exploring the effects of halogen substitution on biological activity and pharmacological properties.

Recent scientific literature has emphasized the growing importance of thiourea and carbothioamide derivatives as scaffolds for drug discovery, with piperazine-based examples showing particular promise. The compound has been investigated as part of broader research efforts aimed at developing new antibacterial and anti-inflammatory agents, demonstrating the versatility of this chemical class. Studies have shown that compounds containing similar structural motifs exhibit significant biological activities, including inhibition of bacterial growth and modulation of inflammatory responses. The research significance extends to its utility in chemical biology studies, where it serves as a tool for investigating the molecular mechanisms underlying piperazine-mediated biological effects.

Overview of Structural Characteristics

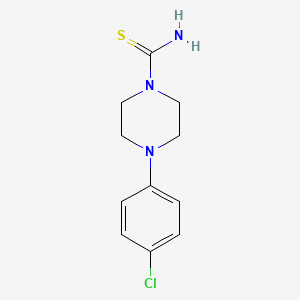

The molecular structure of 4-(4-Chlorophenyl)piperazine-1-carbothioamide is characterized by several distinctive structural features that contribute to its unique chemical properties and biological activity profile. The compound possesses a molecular formula of Carbon 11 Hydrogen 14 Chlorine 1 Nitrogen 3 Sulfur 1, indicating the presence of multiple heteroatoms that influence its chemical behavior. The structural framework consists of a six-membered piperazine ring substituted at the 1-position with a carbothioamide group and at the 4-position with a 4-chlorophenyl substituent. The piperazine core adopts a chair conformation, similar to other members of this chemical class, providing a rigid scaffold for the attached functional groups.

The 4-chlorophenyl substituent introduces electronic and steric effects that significantly influence the compound's chemical reactivity and biological interactions. The chlorine atom, positioned para to the piperazine attachment point, serves as an electron-withdrawing group that modulates the electronic properties of the aromatic system. The carbothioamide functional group represents a key structural feature, containing both nitrogen and sulfur atoms that can participate in hydrogen bonding and other intermolecular interactions. The SMILES representation of the compound, C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)N, illustrates the connectivity between these structural elements and provides insight into the three-dimensional arrangement of atoms.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Piperazine Core | Six-membered saturated heterocycle | Provides rigid scaffold and basicity |

| 4-Chlorophenyl Group | Aromatic ring with para-chloro substitution | Modulates electronic properties and lipophilicity |

| Carbothioamide Group | Thiourea-like functionality | Enables hydrogen bonding and potential biological interactions |

| Molecular Formula | C11H14ClN3S | Indicates presence of multiple heteroatoms |

Classification in Chemical Taxonomy

4-(4-Chlorophenyl)piperazine-1-carbothioamide belongs to several important chemical classifications that define its properties and potential applications. Primarily, it is classified as a piperazine derivative, placing it within a well-established family of heterocyclic compounds known for their diverse biological activities. The compound further falls under the category of substituted phenylpiperazines, a subclass that has been extensively studied for pharmacological applications. The presence of the carbothioamide functional group classifies it among thiourea derivatives, compounds that have gained significant attention in medicinal chemistry for their ability to form specific molecular interactions.

From a structural chemistry perspective, the compound is categorized as a tertiary amine due to the nitrogen atoms within the piperazine ring, which contributes to its basic properties and potential for salt formation. The aromatic chloro-substitution places it within the halogenated organic compounds category, a classification that often correlates with enhanced metabolic stability and altered biological activity profiles. The thiocarbonyl functionality further classifies it as an organosulfur compound, a designation that reflects the unique chemical properties imparted by the sulfur atom.

The chemical taxonomy also includes classification as a synthetic organic compound, distinguishing it from naturally occurring molecules while highlighting its role in drug discovery and chemical biology research. Within the broader context of medicinal chemistry, it represents a member of the privileged structures concept, where certain molecular frameworks have demonstrated consistent success across multiple therapeutic targets. The compound's classification extends to its potential role as a pharmacophore, serving as a structural template for the development of related therapeutic agents. This multifaceted classification system reflects the compound's versatility and significance across various domains of chemical and biological research.

Properties

IUPAC Name |

4-(4-chlorophenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3S/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDZSEHZNBCBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Chlorophenyl)piperazine-1-carbothioamide is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antitumor, antiviral, and antimicrobial effects, supported by research findings and case studies.

Chemical Structure

The compound features a piperazine ring substituted with a carbothioamide group and a chlorophenyl moiety. This structure is significant for its interaction with biological targets, enhancing its potential therapeutic effects.

Antitumor Activity

Research indicates that 4-(4-Chlorophenyl)piperazine-1-carbothioamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of:

- Breast Cancer : Effective against MCF7 and T47D cell lines.

- Colon Cancer : Inhibitory effects observed in HCT-116 cell lines.

- Liver Cancer : Notable cytotoxicity against HUH7 and HepG2 cell lines.

A study reported that this compound induced apoptosis in cancer cells through mechanisms such as inhibition of microtubule synthesis and cell cycle progression, differentiating it from traditional chemotherapeutics like Taxol .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.5 | Apoptosis induction, microtubule inhibition |

| HCT-116 | 8.2 | Cell cycle arrest |

| HUH7 | 9.0 | Direct cytotoxicity |

Antiviral Activity

The compound has shown promising antiviral properties, particularly against:

- Hepatitis B Virus (HBV) : Inhibits viral replication effectively.

- Herpes Simplex Virus (HSV) : Demonstrated significant antiviral activity.

These findings suggest that 4-(4-Chlorophenyl)piperazine-1-carbothioamide may serve as a potential therapeutic agent for viral infections .

Antimicrobial Activity

In addition to its antitumor and antiviral activities, this compound exhibits antimicrobial properties, particularly against antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy against various bacterial strains has been documented, making it a candidate for further development in combating resistant infections.

Case Studies

Several studies have investigated the biological activity of piperazine derivatives, including 4-(4-Chlorophenyl)piperazine-1-carbothioamide:

- Study on Antitumor Effects :

- Antiviral Research :

-

Antimicrobial Efficacy :

- A comparative study highlighted the antibacterial activity of various piperazine derivatives, with 4-(4-Chlorophenyl)piperazine-1-carbothioamide showing superior effectiveness against MRSA compared to standard antibiotics.

Safety and Toxicity

Toxicity assessments indicate that 4-(4-Chlorophenyl)piperazine-1-carbothioamide has a favorable safety profile in preclinical studies. It exhibited low cytotoxicity against normal human cell lines at therapeutic concentrations, suggesting its potential for safe clinical use .

Scientific Research Applications

Chemical Structure and Synthesis

4-(4-Chlorophenyl)piperazine-1-carbothioamide features a piperazine ring substituted with a 4-chlorophenyl group and a carbothioamide functional group. The synthesis typically involves multi-step organic reactions, which require careful optimization to achieve high purity and yield. The general synthetic route includes:

- Formation of the Piperazine Core : The initial step involves the formation of the piperazine ring through cyclization reactions.

- Substitution Reactions : Chlorination and thiocarbamoylation steps introduce the 4-chlorophenyl and carbothioamide groups, respectively.

- Purification : The final product is purified using recrystallization techniques.

Neuropharmacological Effects

Research indicates that compounds similar to 4-(4-Chlorophenyl)piperazine-1-carbothioamide may exhibit neuropharmacological properties, particularly as potential antidepressants and anxiolytics. These effects are attributed to interactions with serotonin receptors, which play a crucial role in mood regulation. Preliminary studies suggest that this compound could modulate neurotransmitter systems, influencing anxiety-related behaviors .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of piperazine derivatives. A related compound, synthesized from piperazine-1-carbothioamide, demonstrated significant anti-inflammatory activity through inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways. This highlights the potential for developing targeted therapies for inflammatory conditions .

Anticancer Activity

The anticancer properties of piperazine derivatives have been explored extensively. For instance, compounds structurally related to 4-(4-Chlorophenyl)piperazine-1-carbothioamide have shown efficacy against various cancer cell lines, including breast (MCF7) and glioma (U373) cells. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation .

Neuropharmacological Research

A study investigated the effects of a piperazine derivative on anxiety-like behavior in animal models. Results indicated that administration led to a significant reduction in anxiety levels compared to control groups, suggesting a promising avenue for further research into its therapeutic applications.

Anti-inflammatory Studies

In vitro studies demonstrated that the compound effectively inhibited PLA2 activity, leading to reduced inflammatory markers in treated cell lines. This supports its potential use as an anti-inflammatory agent in clinical settings .

Anticancer Investigations

Research focusing on the anticancer properties revealed that certain piperazine derivatives induced cytotoxic effects in cancer cell lines through various mechanisms, including apoptosis and cell cycle arrest. These findings warrant further exploration into their utility as chemotherapeutic agents .

Comparison with Similar Compounds

Impact of Substituents on Activity

- Anti-inflammatory Activity: The addition of a 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl group to 4-(4-chlorophenyl)piperazine-1-carbothioamide (as in compound 352) enhances anti-hemolytic and anti-inflammatory effects when formulated into silver nanoparticles (P1C-Tit*CAgNPs) .

- Enzyme Inhibition :

- Carbothioamide vs. Carboxamide: The sulfur atom in carbothioamide may enhance metal coordination (e.g., in nanoparticle synthesis) compared to carboxamide derivatives, which lack this property .

Pharmacological Data and Key Findings

- Anti-inflammatory Nanoparticles: P1C-Tit*CAgNPs showed dose-dependent inhibition of PLA2 (phospholipase A2), a key inflammatory mediator, with IC50 values comparable to standard drugs .

- Enzyme Inhibitors :

Critical Analysis of Structural Trends

- Electron-Withdrawing Groups : Chlorophenyl and trifluoromethyl groups improve metabolic stability and target affinity.

- Bulkier Substituents : Bromobenzoyl or dihydrobenzodioxine groups enhance steric interactions, critical for protein binding .

- Stereochemistry : Enantiomer separation (e.g., compound 52a) underscores the importance of chiral centers in optimizing efficacy .

Preparation Methods

Synthesis of N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b]dioxine-2-carbonyl)piperazine-1-carbothioamide

This method describes the synthesis of a related piperazine-1-carbothioamide derivative, which can be adapted for the preparation of 4-(4-Chlorophenyl)piperazine-1-carbothioamide.

- Dissolve 1-(1,4-benzodioxane-2-carbonyl)piperazine (1.0 eq.) in dichloromethane (DCM).

- Add triethylamine (TEA) (3.0 eq.), stir, and cool the mixture.

- After 10 minutes, add 4-chlorophenyl isothiocyanate (1.0 eq.).

- Stir the mixture at room temperature for 6–7 hours.

- Remove the solvent and extract the residue with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulphate.

- Recrystallize from methanol.

| Property | Value (units) |

|---|---|

| N–H | 3266 cm⁻¹ |

| C=O | 1784 cm⁻¹ |

| C=S | 1530 cm⁻¹ |

General Procedure for Synthesis of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane Derivatives

This procedure can be modified for the synthesis of 4-(4-Chlorophenyl)piperazine-1-carbothioamide.

- Dissolve 1-benzhydryl-1,4-diazepane (1.0 eq) in dry dichloromethane.

- Add triethylamine (3.0 eq) to the reaction mixture and stir for 10 minutes, then add aryl isothiocyanates (1.0 eq).

- Stir the reaction mixture for 5 - 6 hours at room temperature, monitoring by TLC.

- Remove the solvent under reduced pressure, take the residue in water, and extract with ethyl acetate.

- Wash the organic layer with 10% ammonium chloride solution and then with water.

- Dry the organic layer with anhydrous sodium sulphate.

- Evaporate the solvent to obtain the crude product, which is purified by column chromatography over silica gel (60 - 120 mesh) using hexane: ethyl acetate (8:2) as an eluent.

Process for Preparing Piperidine-4-carbothioamide Hydrochloride

This method involves reacting 4-cyanopiperidine hydrochloride with hydrogen sulfide in a closed vessel. Although this method specifically describes the preparation of piperidine-4-carbothioamide hydrochloride, the general principle of reacting a cyano compound with hydrogen sulfide to form a carbothioamide can be relevant to the synthesis of 4-(4-Chlorophenyl)piperazine-1-carbothioamide.

- React 4-cyanopiperidine hydrochloride with hydrogen sulfide and a base in a catalytic amount in a suitable solvent.

- Carry out the reaction in a closed reaction vessel.

- Use a catalytic amount of base (0.1% to 20%, preferably 1% to 5%, based on the amount of piperidine-4-carbothioamide hydrochloride).

- Suitable solvents include ethers (tetrahydrofuran, diethyl ether), aliphatics and aromatics (heptane, cyclohexane, benzene, toluene, xylene), alcohols (methanol, ethanol, isopropanol), amides (dimethylformamide, dimethylacetamide), water, or mixtures thereof.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used to prepare 4-(4-Chlorophenyl)piperazine-1-carbothioamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step reactions involving piperazine ring formation and subsequent functionalization. A typical route involves:

Piperazine Core Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to generate the piperazine backbone .

Substituent Introduction : The 4-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting 1-(4-chlorophenyl)piperazine with thiourea derivatives in the presence of coupling agents like carbodiimides .

- Critical Conditions : Temperature (e.g., 120°C for nanoparticle synthesis ), solvent choice (e.g., DCM or THF), and catalysts (e.g., DBU for cyclization ) significantly impact yield and purity.

Q. What analytical techniques are essential for characterizing 4-(4-Chlorophenyl)piperazine-1-carbothioamide, and what spectral markers confirm its structure?

- Methodological Answer : Key techniques include:

- FT-IR Spectroscopy : Peaks at ~3237 cm⁻¹ (N-H stretch), ~1686 cm⁻¹ (C=O amide), and ~1177 cm⁻¹ (C=S) confirm functional groups .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons of the 4-chlorophenyl group appear at δ 7.32 ppm (multiplet), while piperazine protons resonate at δ 3.22–3.82 ppm .

- ¹³C NMR : The thiourea carbonyl (C=S) appears at ~180 ppm.

- Mass Spectrometry : HRMS provides molecular ion confirmation (e.g., m/z 333.4 for derivatives ).

Q. What are the primary research applications of 4-(4-Chlorophenyl)piperazine-1-carbothioamide in medicinal chemistry?

- Methodological Answer : The compound serves as:

- Enzyme Inhibitors : Derivatives inhibit enzymes like phosphoglycerate dehydrogenase via thiourea-mediated interactions with catalytic residues .

- Biological Probes : Modifications (e.g., adding hydroxyethyl or sulfamoyl groups) enable studies on receptor binding and cellular uptake .

- Nanoparticle Synthesis : Functionalized derivatives are used to synthesize silver nanoparticles for antimicrobial applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer : Contradictions arise from impurities, tautomerism, or conformational isomers. Strategies include:

Multi-Technique Validation : Cross-validate NMR/FT-IR data with X-ray crystallography (using SHELX programs ) or HPLC purity assays.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra to identify discrepancies .

Isolation of Byproducts : Column chromatography (e.g., silica gel or reverse-phase) isolates impurities for individual analysis .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of 4-(4-Chlorophenyl)piperazine-1-carbothioamide derivatives?

- Methodological Answer :

- Variable Substituent Libraries : Synthesize derivatives with modified aryl (e.g., fluorophenyl) or thiourea groups to assess electronic effects .

- Biological Assays : Pair synthesis with enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) to correlate substituents with activity .

- Data Analysis : Use multivariate regression to identify key descriptors (e.g., Hammett σ values) influencing bioactivity .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., thiourea formation) .

- In-Line Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediates .

- Purification Protocols : Employ automated flash chromatography or recrystallization (e.g., using Et₂O) to maintain >95% purity .

Q. What role do computational methods play in elucidating the mechanism of action of this compound?

- Methodological Answer :

- Molecular Docking : Predict binding modes to targets (e.g., enzymes) by simulating interactions between the thiourea group and catalytic sites .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS) .

- QSAR Modeling : Relate molecular descriptors (e.g., logP, polar surface area) to experimental IC₅₀ values for predictive modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.